molecular formula C7H16ClNO B13568426 2-Amino-4-cyclopropylbutan-1-olhydrochloride

2-Amino-4-cyclopropylbutan-1-olhydrochloride

Cat. No.: B13568426
M. Wt: 165.66 g/mol
InChI Key: UYPCJAVAYDHRCM-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropylbutan-1-olhydrochloride is a chemical compound that features a cyclopropyl group attached to a butanol backbone, with an amino group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopropylbutan-1-olhydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopropylbutan-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Amino-4-cyclopropylbutan-1-olhydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopropylbutan-1-olhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, potentially affecting their function. The cyclopropyl group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-cyclopropylbutan-1-ol: The free base form without the hydrochloride salt.

    2-Amino-4-cyclopropylbutanoic acid: A similar compound with a carboxylic acid group instead of a hydroxyl group.

    Cyclopropylamine: A simpler compound with only the cyclopropyl and amino groups.

Uniqueness

2-Amino-4-cyclopropylbutan-1-olhydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-amino-4-cyclopropylbutan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c8-7(5-9)4-3-6-1-2-6;/h6-7,9H,1-5,8H2;1H

InChI Key

UYPCJAVAYDHRCM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(CO)N.Cl

Origin of Product

United States

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